2-[(5E)-5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-{5-[(E)-1-(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a thiazolidine ring, a brominated phenyl group, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-{5-[(E)-1-(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thiazolidine ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Bromination of the phenyl group:
Ethoxylation and hydroxylation: These functional groups can be introduced through nucleophilic substitution and subsequent oxidation reactions.
Condensation reaction: The final step involves the condensation of the brominated, ethoxylated, and hydroxylated phenyl group with the thiazolidine ring to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-{5-[(E)-1-(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the thiazolidine ring can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Condensation: The compound can undergo further condensation reactions with other carbonyl-containing compounds to form larger molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
2-{5-[(E)-1-(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Biological Research: It can be used as a probe to study various biological processes and pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-{5-[(E)-1-(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-{5-[(E)-1-(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE include other thiazolidine derivatives and brominated phenyl compounds. These compounds may share similar chemical properties and reactivity patterns but differ in their specific biological activities and applications. Some examples of similar compounds include:
Thiazolidine-2,4-dione derivatives: These compounds are known for their antidiabetic properties.
Bromophenyl derivatives: These compounds are studied for their potential antimicrobial and anticancer activities.
The uniqueness of 2-{5-[(E)-1-(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19BrN2O5S |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
2-[(5E)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C21H19BrN2O5S/c1-3-29-16-10-14(22)8-13(19(16)26)9-17-20(27)24(21(28)30-17)11-18(25)23-15-6-4-12(2)5-7-15/h4-10,26H,3,11H2,1-2H3,(H,23,25)/b17-9+ |
InChI Key |
HLJDSZKCULYASX-RQZCQDPDSA-N |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)Br |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)Br |
Origin of Product |
United States |
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